Navigating the Chemical Maze: A Technical Guide to 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7)
Navigating the Chemical Maze: A Technical Guide to 2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7)
A Note on Chemical Identity: Initial inquiries for "2,5-Dimethyl-4-nitrosophenol" often lead to ambiguity in chemical databases. The CAS number sometimes associated with this name, 2593-53-5, officially corresponds to its tautomeric form, 2,5-Cyclohexadiene-1,4-dione, 2,5-dimethyl-, 1-oxime . This phenomenon, known as nitroso-oxime tautomerism, involves the interconversion of the nitroso and oxime functional groups. Due to the greater stability of the oxime form in many cases, it is the more commonly registered and characterized compound under this CAS number[1][2][3][4][5].
In contrast, 2,5-Dimethyl-4-nitrophenol is a distinct and well-documented compound with the CAS number 3139-05-7 [6][7][8][9]. Given the clarity and availability of data for this "nitro" analogue, this guide will focus on providing a comprehensive technical overview of 2,5-Dimethyl-4-nitrophenol for researchers, scientists, and drug development professionals.
Introduction to 2,5-Dimethyl-4-nitrophenol
2,5-Dimethyl-4-nitrophenol is an aromatic organic compound featuring a phenol ring substituted with two methyl groups and a nitro group.[6] The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the benzene ring imparts a unique electronic character, influencing its reactivity, acidity, and potential biological activity.[6] This compound serves as a valuable intermediate in organic synthesis and has been explored for its potential applications in various fields, including the development of dyes and as a reagent in biological assays due to its potential enzyme-inhibiting properties.[6][10]
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Dimethyl-4-nitrophenol is presented in the table below. Understanding these properties is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 3139-05-7 | [6][7][8][9] |
| Molecular Formula | C₈H₉NO₃ | [6][7] |
| Molecular Weight | 167.16 g/mol | [6][7] |
| Appearance | Yellow crystalline solid | [10] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [10] |
| IUPAC Name | 2,5-dimethyl-4-nitrophenol | [6][7] |
| InChI Key | DSWZKAODNLLINU-UHFFFAOYSA-N | [6][7] |
| SMILES | CC1=CC(=C(C=C1O)C)[O-] | [6][7] |
Synthesis of 2,5-Dimethyl-4-nitrophenol
The primary and most direct method for the synthesis of 2,5-Dimethyl-4-nitrophenol is the nitration of 2,5-dimethylphenol (also known as p-xylenol).[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
Experimental Protocol: Nitration of 2,5-Dimethylphenol
This protocol outlines a general procedure for the synthesis of 2,5-Dimethyl-4-nitrophenol.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Stirring apparatus
-
Beaker or flask
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Preparation of the Reaction Mixture: In a flask, dissolve a known quantity of 2,5-dimethylphenol in a minimal amount of concentrated sulfuric acid. This should be done in an ice bath to control the temperature, as the dissolution is exothermic.
-
Nitrating Agent Preparation: Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved 2,5-dimethylphenol solution with continuous stirring, ensuring the temperature of the reaction mixture is maintained at a low level (typically below 10°C) to prevent over-nitration and side reactions.
-
Reaction Quenching: Once the addition of the nitrating agent is complete, allow the reaction to proceed for a specified time (this may require optimization). Afterwards, pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any residual acid. The crude 2,5-Dimethyl-4-nitrophenol can then be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.
Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the aromatic substitution.[14] The low temperature is critical to control the reaction kinetics, favoring the mono-nitration at the position para to the hydroxyl group, which is activated by the ortho,para-directing hydroxyl and methyl groups.
Caption: Synthesis workflow for 2,5-Dimethyl-4-nitrophenol.
Applications in Research and Drug Development
While not a therapeutic agent itself, 2,5-Dimethyl-4-nitrophenol and related nitrophenols are valuable tools in scientific research and early-stage drug discovery.[15]
-
Intermediate in Organic Synthesis: Its structure allows for further chemical modifications, making it a useful building block for more complex molecules with potential biological activities.[6][10][15]
-
Enzyme Inhibition Studies: Nitrophenols can act as inhibitors for various enzymes.[6] The study of these interactions can help in understanding enzyme mechanisms and in the design of more potent and specific inhibitors.
-
Analytical Reagents: The phenolic hydroxyl group and the nitro group can be involved in colorimetric reactions, suggesting potential use as an analytical reagent or indicator.[6]
-
Probes for Biological Pathways: As with other nitrophenols, it can be used to study various biological pathways. For instance, the reduction of the nitro group can be monitored to assess the reductive capacity of cellular environments.
Caption: Applications of 2,5-Dimethyl-4-nitrophenol.
Safety and Handling
2,5-Dimethyl-4-nitrophenol, like other nitrophenols, should be handled with care, following appropriate safety protocols.
-
Hazards: It is harmful if swallowed, and may cause skin and serious eye irritation.[7] Inhalation of its dust may lead to respiratory irritation.[7] Nitrophenols are also known to be toxic to aquatic life.[6]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release into the environment.
Conclusion
2,5-Dimethyl-4-nitrophenol (CAS 3139-05-7) is a well-characterized compound with distinct properties and a straightforward synthetic route. While the initial query for its "nitroso" analogue leads to ambiguity, this guide provides a clear and technically sound overview of the "nitro" compound. Its utility as a synthetic intermediate and a tool for biological research underscores its importance for the scientific community. As with all chemical reagents, a thorough understanding of its properties and adherence to safety protocols are paramount for its effective and safe use in the laboratory.
References
-
The nitroso compound is a stable isomer/tautomer of an oxim. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Tautomer. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2,5-dimethyl-4-nitro- (CAS 3139-05-7). Retrieved from [Link]
-
Scientific Information Database (SID). (n.d.). Studying Relative Stability Theory of Nitroso-Oxime Tautomer. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-4-nitrophenol. Retrieved from [Link]
-
Aihua-chem. (n.d.). CAS:2593-53-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(1,1-dimethylethyl)- - Substance Details. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.
-
PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Phenol, 2,5-dimethyl-. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. omicsonline.org [omicsonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tautomer - Wikipedia [en.wikipedia.org]
- 5. sid.ir [sid.ir]
- 6. Buy 2,5-Dimethyl-4-nitrophenol | 3139-05-7 [smolecule.com]
- 7. 2,5-Dimethyl-4-nitrophenol | C8H9NO3 | CID 282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 3139-05-7|2,5-Dimethyl-4-nitrophenol|BLD Pharm [bldpharm.com]
- 10. CAS 3139-05-7: 2,5-Dimethyl-4-nitrophenol | CymitQuimica [cymitquimica.com]
- 11. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phenol, 2,5-dimethyl- [webbook.nist.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. Nitrate - Wikipedia [en.wikipedia.org]
- 15. 3,5-Dimethyl-4-nitrophenol | 5344-97-8 | Benchchem [benchchem.com]
